N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)adenosine

Description

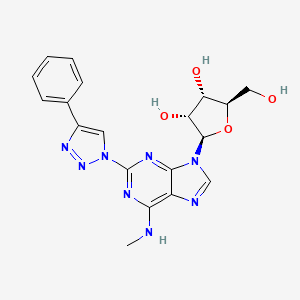

Structure

3D Structure

Properties

CAS No. |

906670-49-3 |

|---|---|

Molecular Formula |

C19H20N8O4 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-phenyltriazol-1-yl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H20N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)10-5-3-2-4-6-10/h2-7,9,12,14-15,18,28-30H,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1 |

InChI Key |

OWSGIKNSPZUJAA-SCFUHWHPSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=C4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=C4)N(C=N2)C5C(C(C(O5)CO)O)O |

Origin of Product |

United States |

Biological Activity

N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)adenosine (NMPTA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects on various cellular processes, particularly in cancer research, and provides an overview of relevant studies and findings.

Chemical Structure and Properties

NMPTA has the chemical formula C19H20N8O4 and features a unique structure that includes a triazole ring linked to an adenosine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of NMPTA is primarily attributed to its ability to modulate cellular signaling pathways. Research indicates that NMPTA may influence the following:

- Cell Cycle Regulation : NMPTA has been shown to induce cell cycle arrest in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound appears to promote G0/G1 phase arrest, which is critical for inhibiting cancer cell proliferation .

- Apoptosis Induction : Studies demonstrate that NMPTA can trigger apoptosis in both wild-type and mutant p53 cancer cell lines. Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells, suggesting that NMPTA may activate intrinsic apoptotic pathways .

Cytotoxic Activity

The cytotoxic effects of NMPTA have been evaluated against several cancer cell lines using the MTT assay. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.4 | Induces G0/G1 phase arrest |

| MCF-7 | 12.3 | Promotes apoptosis via intrinsic pathway |

| HeLa | 18.7 | Cell cycle arrest and apoptosis |

These findings indicate that NMPTA exhibits potent cytotoxicity against various cancer types, making it a candidate for further investigation as an anticancer agent.

Case Studies

Several studies have explored the biological activity of NMPTA:

- Study on HCT-116 Cells : In this study, NMPTA was administered at varying concentrations, revealing significant inhibition of cell viability with an IC50 value of 15.4 µM. The mechanism involved G0/G1 phase arrest and subsequent apoptosis induction .

- MCF-7 Breast Cancer Model : NMPTA demonstrated an IC50 value of 12.3 µM against MCF-7 cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol .

- HeLa Cervical Cancer Cells : The compound showed an IC50 value of 18.7 µM in HeLa cells, with similar mechanisms involving cell cycle arrest and apoptosis induction observed .

Pharmacological Implications

The promising biological activities of NMPTA suggest potential applications in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development into therapeutic agents targeting specific cancers.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing the triazole moiety exhibit antiviral properties. N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)adenosine has been investigated for its potential as an anti-HIV agent. Studies employing docking simulations suggest that this compound can inhibit HIV reverse transcriptase effectively, making it a promising candidate for further development as an antiviral drug .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is attributed to its ability to interact with specific cellular pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound's structural features allow it to serve as an inhibitor of various enzymes. For instance, its interaction with kinases has been studied, revealing that it can modulate kinase activity, which is crucial in many signaling pathways related to cancer and other diseases .

Molecular Probes

Due to its unique chemical structure, this compound is being explored as a molecular probe in biochemical assays. Its ability to selectively bind to certain receptors makes it useful for studying receptor-ligand interactions and cellular signaling mechanisms .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with modifications at the 2-, 6-, and 9-positions exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6-(Methylsulfonyl)-9H-purin-2-amine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Observations :

Substituent Effects on Target Specificity :

- Sulfonyl vs. Sulfonamide/Sulfanyl : Sulfonyl groups (e.g., in NU6155) improve metabolic stability compared to sulfonamides . Sulfanyl substituents (e.g., 6-[(4-MeC₆H₄)sulfanyl]) may reduce binding affinity due to weaker electron withdrawal .

- Chloro/Alkoxy Groups : Chloro (e.g., 9-Allyl-6-chloro) and alkoxy (e.g., cyclohexylmethoxy in NU6300) groups are common in kinase inhibitors, with chloro derivatives showing cytotoxicity .

Position-Dependent Activity :

- 6-Position Modifications : Methylsulfonyl (target compound), sulfonamide (NU6300), and trifluoromethoxyphenyl (4f) groups at the 6-position correlate with kinase or SMO inhibition .

- 9-Position Alkylation : Alkyl chains (e.g., allyl, hexyl) at the 9-position enhance membrane permeability and antitumor activity .

Covalent vs. Non-Covalent Inhibition: NU6300’s vinyl sulfone acts as a Michael acceptor for irreversible CDK2 inhibition, whereas non-covalent analogs (e.g., NU6155) rely on sulfone-mediated hydrogen bonding .

Phenotypic Clustering Insights: Compounds like Silmitasertib and 6-[6-(diethylaminopyridin-3-yl]-N-[4-morpholinylphenyl]-9H-purin-2-amine were clustered via high-content profiling, revealing unexpected PI3K/AKT/mTOR pathway inhibition despite prior annotations as CK2 or Jak3 inhibitors .

Research Findings and Implications

- Kinase Inhibition : Methylsulfonyl-containing purines (e.g., NU6155) show promise in targeting CDK2, with sulfones enhancing stability and selectivity over sulfonamides .

- Antitumor Activity : Trifluoromethoxyphenyl derivatives (e.g., 4f) and 9-alkyl-6-chloro analogs demonstrate potent antitumor effects via SMO antagonism or cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for preparing N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)adenosine?

Methodological Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, phenylacetylene derivatives react with azido-functionalized adenosine precursors under optimized conditions (e.g., sodium ascorbate and CuSO₄ in a t-BuOH:H₂O solvent system) to yield the 1,4-disubstituted triazole product . Key parameters include reaction time (4–24 hours), temperature (room temperature to 60°C), and catalyst loading (1–5 mol% Cu). Purity is confirmed via TLC, and intermediates are characterized by NMR and IR spectroscopy .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Methodological Answer:

Traditional Huisgen cycloaddition yields mixtures of 1,4- and 1,5-triazole regioisomers due to low regioselectivity. CuAAC overcomes this by exclusively producing 1,4-triazoles. For further control, alternative catalysts (e.g., Ru or Ir complexes) or strain-promoted alkynes can be explored for 1,5-selectivity. Computational modeling (DFT) helps predict regiochemical outcomes by analyzing transition-state energetics .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and triazole carbons (δ 120–150 ppm). IR spectroscopy detects C≡N stretches (~2100 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) provides definitive bond-length and angle data .

Advanced: How can crystallographic data inconsistencies be resolved during structural validation?

Methodological Answer:

Discrepancies in X-ray data (e.g., anisotropic displacement parameters) require rigorous refinement using programs like SHELXL. For poorly diffracting crystals, synchrotron radiation or cryocooling improves resolution. Twinning or disorder is addressed via PLATON’s ADDSYM algorithm or by re-measuring data with higher redundancy .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

Common assays include:

- Enzyme inhibition : IC₅₀ determination via fluorometric or colorimetric substrates.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.

- Electrochemical analysis : Corrosion inhibition efficiency measured via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .

Advanced: How can computational methods enhance activity prediction?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., HSP90 or xanthine oxidase) using PDB structures.

- QSAR modeling : Correlate substituent effects (Hammett σ values) with bioactivity using partial least squares (PLS) regression.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to link electronic properties to inhibition efficiency .

Basic: How are purity and stability assessed for this compound?

Methodological Answer:

- Elemental analysis : Validate %C/H/N against theoretical values (e.g., ±0.3% deviation).

- HPLC/GC-MS : Detect impurities (>98% purity required for pharmacological studies).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UV-Vis or NMR .

Advanced: What strategies mitigate conflicting bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines).

- Batch variability checks : Ensure synthetic consistency via HRMS and 2D NMR (HSQC/HMBC).

- Assay optimization : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) .

Basic: How are substituents on the triazole ring optimized for SAR studies?

Methodological Answer:

Systematic variation of aryl groups (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) is performed via CuAAC. Bioactivity data (IC₅₀/MIC) are plotted against substituent parameters (π, σ) to identify trends. Example: Fluorophenyl groups enhance metabolic stability .

Advanced: How can contradictory SAR results be rationalized?

Methodological Answer:

Conflicting data may arise from off-target effects or assay interference. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Molecular dynamics simulations (AMBER/GROMACS) assess conformational flexibility, while free-energy perturbation (FEP) quantifies substituent contributions .

Basic: What software tools are recommended for crystallographic data analysis?

Methodological Answer:

- WinGX/ORTEP : Process diffraction data and generate publication-quality figures.

- SHELX suite : Refine structures and validate geometry via CHECKCIF.

- Mercury : Analyze packing interactions and hydrogen-bond networks .

Advanced: How are high-throughput crystallography pipelines implemented?

Methodological Answer:

Automated data collection (e.g., at synchrotrons) combined with SHELXC/D/E enables rapid phasing. Machine learning (e.g., CRANK-2) predicts solvent masks, while Phenix.refine handles weak or twinned data. For membrane protein complexes, lipidic cubic phase (LCP) crystallization is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.